molecular formula C15H23Cl2NO B1440771 3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219979-52-8

3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1440771
M. Wt: 304.3 g/mol
InChI Key: JKTOUCXZANNZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It has a molecular weight of 304.26 and an average mass of 304.255 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a 2-ethylphenoxy group via an ethyl linker . The phenyl ring in the 2-ethylphenoxy group is substituted with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride” are not extensively detailed in the available resources. It’s known that the compound has a molecular weight of 304.26 and an average mass of 304.255 Da .

Scientific Research Applications

Cytotoxic and Anticancer Agents

  • Synthesis of Piperidine Derivatives for Anticancer Use : Piperidine derivatives have shown promise as cytotoxic agents in the fight against cancer. Research has found that certain piperidine compounds exhibit significant cytotoxicity toward murine and human tumor cells, indicating their potential as novel classes of anticancer agents (Dimmock et al., 1998).

Radiochemical Studies

  • Use in Neuroleptic Agent Synthesis : Piperidine derivatives have been utilized in the synthesis of neuroleptic agents for metabolic studies. The synthesis process involves intricate reactions, indicating the compound's applicability in complex chemical syntheses (Nakatsuka et al., 1981).

Metabolic Studies

  • Metabolic Activity in Obese Rats : In studies involving obese rats, specific piperidine derivatives have shown to affect food intake and weight gain, suggesting their potential for metabolic research (Massicot et al., 1985).

Synthesis of Analgesic and Antifungal Agents

  • Development of Analgesic and Antifungal Drugs : Certain piperidine derivatives have been shown to possess significant analgesic and antifungal activities. These findings indicate their usefulness in the development of new medicinal drugs (Rameshkumar et al., 2003).

Identification and Quantification in Pharmaceutical Analysis

  • Use in Pharmaceutical Analysis : Piperidine derivatives are used in identifying and quantifying impurities in pharmaceuticals like cloperastine hydrochloride, showcasing their application in quality control and drug formulation processes (Liu et al., 2020).

Serotonin Reuptake Inhibitors

  • Application in Depression and Anxiety Medications : Piperidine derivatives, specifically in the form of paroxetine hydrochloride, are used as selective serotonin reuptake inhibitors. They are indicated for treating a range of disorders, including depression and anxiety (Germann et al., 2013).

properties

IUPAC Name

3-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-13-10-14(16)5-6-15(13)18-9-7-12-4-3-8-17-11-12;/h5-6,10,12,17H,2-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTOUCXZANNZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

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